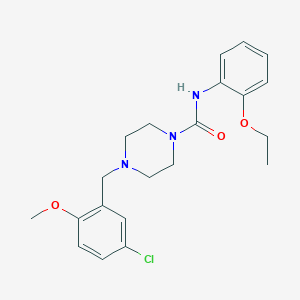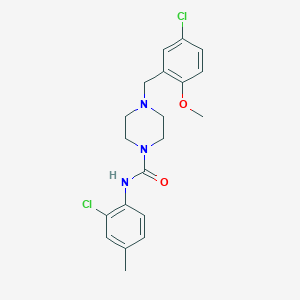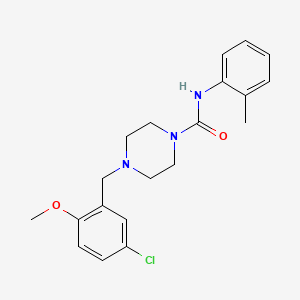
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
説明
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a piperazinecarboxamide compound that has been extensively studied for its potential therapeutic effects in various diseases.
作用機序
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. The exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of inflammation, and the regulation of gene expression. In animal models, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to reduce anxiety and depression-like behaviors, as well as drug-seeking behavior in addiction. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation is that 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in animal models. In addition, the effects of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide can vary depending on the dose and route of administration, which can complicate experimental design.
将来の方向性
There are several potential future directions for the study of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the potential use of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in the treatment of addiction, particularly for reducing drug-seeking behavior. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide and to optimize its pharmacokinetic properties for use in clinical settings.
In conclusion, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is a piperazinecarboxamide compound that has been extensively studied for its potential therapeutic effects in various diseases. Its high selectivity for the 5-HT2C receptor makes it a promising candidate for further research, particularly in the areas of anxiety, depression, addiction, and inflammation. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use in clinical settings.
科学的研究の応用
4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential to reduce drug-seeking behavior in addiction. In addition, 4-(5-chloro-2-methoxybenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-5-3-4-6-18(15)22-20(25)24-11-9-23(10-12-24)14-16-13-17(21)7-8-19(16)26-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLCZURLCVDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)
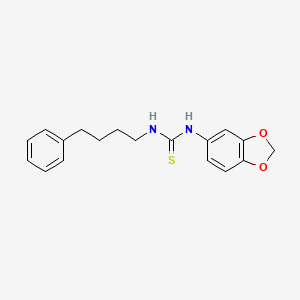
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4284877.png)
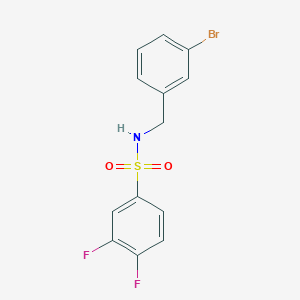

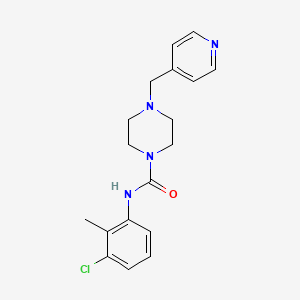
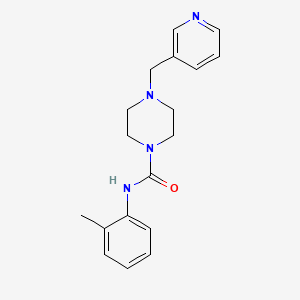

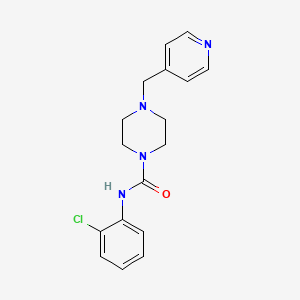

![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)

